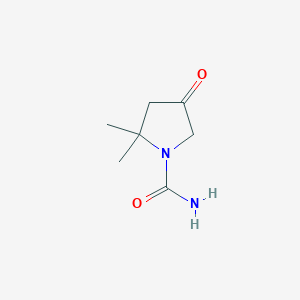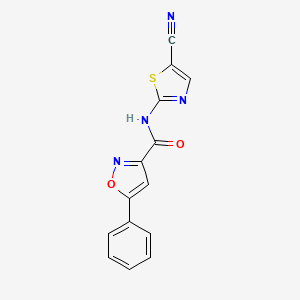
N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H8N4O2S and its molecular weight is 296.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Routes and Chemical Structures
N-heterocyclic compounds, including 1,2,3-triazoles, serve as key scaffolds in organic compounds, demonstrating diverse applications in drug discovery, bioconjugation, material science, pharmaceutical chemistry, and solid-phase organic synthesis. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles through azide-alkyne cycloaddition, also known as click reactions, highlights a pathway for constructing complex molecules from various starting materials. This methodological advancement boosts the exploration of new pathways for developing biologically active 1,2,3-triazoles, underscoring the importance of such synthetic routes in the creation of compounds with potential applications in scientific research and medicine (Kaushik et al., 2019).
Pharmacological Properties and Clinical Applications
Zonisamide, a 1,2 benzisoxazole derivative, is the first of its chemical class developed as an antiepileptic drug, showcasing activity in various animal models of epilepsy. Its clinical efficacy in treating partial seizures and its equivalence to carbamazepine and valproic acid in clinical trials underscore its therapeutic potential. The detailed mode of action, focusing on blocking seizure discharges and suppressing epileptogenic focus, along with its pharmacodynamic and pharmacokinetic properties, emphasizes the significance of this compound in epilepsy treatment. However, its associated adverse events and the high incidence of renal calculi in some patients highlight the importance of therapeutic drug monitoring (Peters & Sorkin, 1993).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamides (BTAs) have emerged as important supramolecular building blocks in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications across a broad spectrum. This versatility underscores the potential of BTAs and related compounds in designing materials with specific functional properties, pointing towards their increasing importance in supramolecular chemistry and material science (Cantekin, de Greef, & Palmans, 2012).
Drug Discovery and Development
The exploration of 1,2-benzisoxazoles as privileged structures in polypharmacology, particularly in CNS disorders, is a testament to the potential of N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide and similar compounds in drug discovery. These structures form the basis for a wide range of pharmacological properties, leading to the development of therapeutic agents such as zonisamide, risperidone, paliperidone, and iloperidone. Their ability to bind diverse biological targets with high affinities, benefiting the discovery of novel bioactive compounds, highlights the continuing significance of 1,2-benzisoxazoles in medicinal chemistry and drug development (Uto, 2016).
特性
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c15-7-10-8-16-14(21-10)17-13(19)11-6-12(20-18-11)9-4-2-1-3-5-9/h1-6,8H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHYELMDYWQJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)
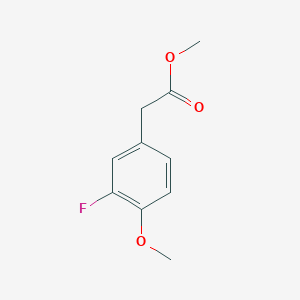
![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

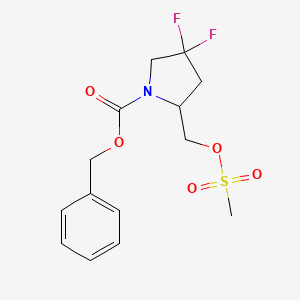
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)
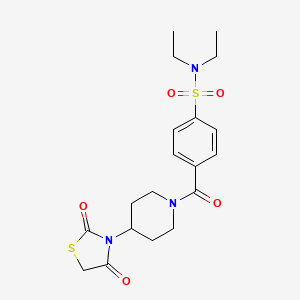
![2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2705769.png)
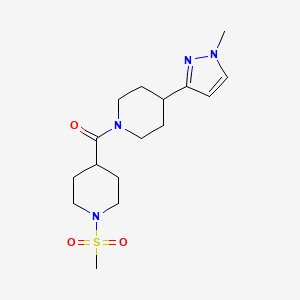
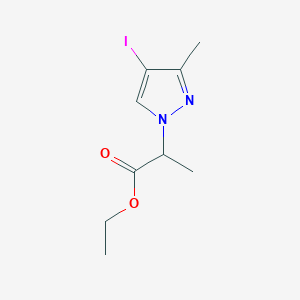
![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
